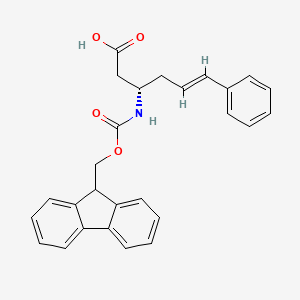

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid

Description

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid is a chiral, Fmoc-protected amino acid derivative characterized by:

- Stereochemistry: (S) configuration at the α-carbon and (E) geometry at the hex-5-enoic acid double bond.

- Functional groups: Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety, widely used in solid-phase peptide synthesis (SPPS) for its orthogonality under basic conditions . Phenylhexenoyl side chain: A hydrophobic hex-5-enoic acid backbone with a terminal phenyl group, likely influencing solubility and intermolecular interactions.

- Applications: Presumed to serve as a building block in peptide synthesis, particularly for introducing rigidity or aromatic interactions via its unsaturated backbone and phenyl substituent.

Properties

IUPAC Name |

(E,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-ZBWUASRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group, followed by coupling reactions to introduce the phenyl and hexenoic acid moieties. The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and bases such as potassium hydroxide (KOH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid undergoes various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to fluorenone under aerobic conditions with KOH in THF.

Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and hexenoic acid moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: KOH in THF under ambient conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include fluorenone derivatives, reduced alcohols or amines, and substituted phenyl or hexenoic acid derivatives.

Scientific Research Applications

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the phenyl and hexenoic acid moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations Among Fmoc-Protected Amino Acids

The compound belongs to a broader class of Fmoc-amino acids. Key analogs and their distinguishing features are summarized below:

Key Comparative Analyses

Stereochemical and Backbone Modifications

- Configuration: The (S,E) stereochemistry of the target compound contrasts with analogs like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, which adopts an (R) configuration. Such differences influence peptide folding and receptor binding .

Reactivity and Stability

- Stability: Similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid, the target compound is stable under standard storage conditions but incompatible with strong acids/bases due to Fmoc cleavage risks .

- Decomposition : Combustion may release toxic fumes (e.g., nitrogen oxides), a hazard shared across Fmoc derivatives .

Functional Group Impact

- Hydrophobicity : The phenyl group enhances lipophilicity compared to methyl or methoxy substituents, affecting solubility and membrane permeability.

- Fluorophore Integration : Analogs like FAA7995 incorporate selenadiazolyl groups for fluorescence, a feature absent in the target compound but critical for imaging applications .

Biological Activity

(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C₁₉H₁₉NO₄

- Molecular Weight : 325.4 g/mol

- IUPAC Name : (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid

- CAS Number : 203854-58-4

The biological activity of this compound primarily stems from its capacity to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in peptide synthesis, providing stability and protection to amino acids during chemical reactions. This protective group enhances the solubility and reactivity of the compound, making it a valuable tool in drug development.

Anticancer Properties

Research indicates that Fmoc derivatives exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that compounds containing the Fmoc group can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed that Fmoc-amino acid derivatives possess activity against a range of bacteria and fungi, including resistant strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of protein synthesis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound). Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Anticancer Study : A recent study evaluated the effects of various Fmoc derivatives on breast cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

- Antimicrobial Evaluation : In another investigation, Fmoc derivatives were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential as alternative treatments in antibiotic resistance scenarios .

- Neuroprotection Research : A study focusing on neuronal cell cultures exposed to oxidative stress showed that treatment with Fmoc derivatives resulted in reduced apoptosis and preserved mitochondrial function, indicating a protective effect against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid, and how does stereochemical control impact yield?

- Methodology : The compound is synthesized via Fmoc protection of the amino group using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature. Stereochemical control of the (S,E)-configuration is achieved using chiral auxiliaries or enantioselective catalysis, with yields dependent on reaction time and solvent polarity .

- Data Note : Impurities often arise from incomplete Fmoc deprotection; HPLC with chiral columns is recommended for purity assessment (>95% purity threshold) .

Q. How should researchers handle and store this compound to ensure stability during peptide synthesis?

- Protocol : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the α,β-unsaturated double bond. Avoid prolonged exposure to moisture, which may hydrolyze the Fmoc group .

- Hazard Note : GHS classifications include acute oral toxicity (Category 4) and skin irritation (Category 2); use nitrile gloves and fume hoods during handling .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Techniques :

- NMR : Confirm stereochemistry via - and -NMR chemical shifts (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (CHNO, theoretical MW 441.5 g/mol) .

- HPLC : Chiral-phase HPLC to resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the (E)-configuration of the hex-5-enoic acid moiety influence peptide backbone conformation in solid-phase synthesis?

- Mechanistic Insight : The (E)-double bond introduces rigidity into the peptide chain, favoring β-turn structures. Computational modeling (e.g., Gaussian or Rosetta) predicts reduced conformational entropy, enhancing binding affinity in receptor-ligand studies .

- Experimental Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography are used to correlate configuration with secondary structure .

Q. What strategies mitigate side reactions during Fmoc deprotection when this compound is incorporated into acid-sensitive peptides?

- Optimization : Use 20% piperidine in DMF for 10–30 minutes, monitoring by TLC or UV absorbance (λ = 301 nm for Fmoc removal). For acid-sensitive sequences, replace trifluoroacetic acid (TFA) with milder deprotection agents (e.g., 1% TFA in dichloromethane) .

- Contradiction Alert : Some protocols report Fmoc cleavage efficiency drops below pH 8.5, requiring buffered conditions ; others prioritize rapid deprotection to minimize side-chain oxidation .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

- Data Analysis : While Safety Data Sheets (SDS) classify acute oral toxicity as Category 4 (LD > 300 mg/kg) , conflicting ecotoxicity data (e.g., lack of biodegradability studies ) necessitate precautionary handling.

- Recommendation : Assume high environmental persistence and use closed-system synthesis to prevent aquatic contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.